molecular formula C18H18N2O5 B7715318 5-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

5-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B7715318
M. Wt: 342.3 g/mol
InChI Key: SKDRNCXIYPKMAA-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound also features methoxy groups attached to the phenyl rings, which can influence its chemical properties and reactivity.

Properties

IUPAC Name

5-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-21-13-7-5-11(6-8-13)18-19-17(20-25-18)12-9-14(22-2)16(24-4)15(10-12)23-3/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDRNCXIYPKMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 4-methoxybenzohydrazide with 3,4,5-trimethoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the desired oxadiazole compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid and 3,4,5-trimethoxybenzoic acid.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of methoxy groups can influence its binding affinity and specificity. The oxadiazole ring can also participate in hydrogen bonding and other interactions, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-1,2,4-oxadiazole: Lacks the methoxy groups, which can affect its reactivity and properties.

    3,5-diphenyl-1,2,4-oxadiazole: Similar structure but with different substitution patterns on the phenyl rings.

    2,5-diphenyl-1,3,4-oxadiazole: Different isomer with the nitrogen atoms in different positions.

Uniqueness

5-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of multiple methoxy groups, which can enhance its solubility, reactivity, and potential biological activity. These structural features can make it more versatile for various applications compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Reactant of Route 2
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5-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

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